

# An In-depth Technical Guide to 1-Deoxy-1-(octylamino)-D-glucitol

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## Compound of Interest

Compound Name: 1-Deoxy-1-(octylamino)-D-glucitol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Deoxy-1-(octylamino)-D-glucitol**, also known as N-Octyl-D-glucamine. This versatile N-alkylaminopolyol finds applications ranging from biochemical research to pharmaceutical development. Its amphiphilic nature, stemming from a hydrophilic glucitol head and a hydrophobic octyl tail, makes it an effective non-ionic surfactant and a valuable tool in various scientific disciplines.

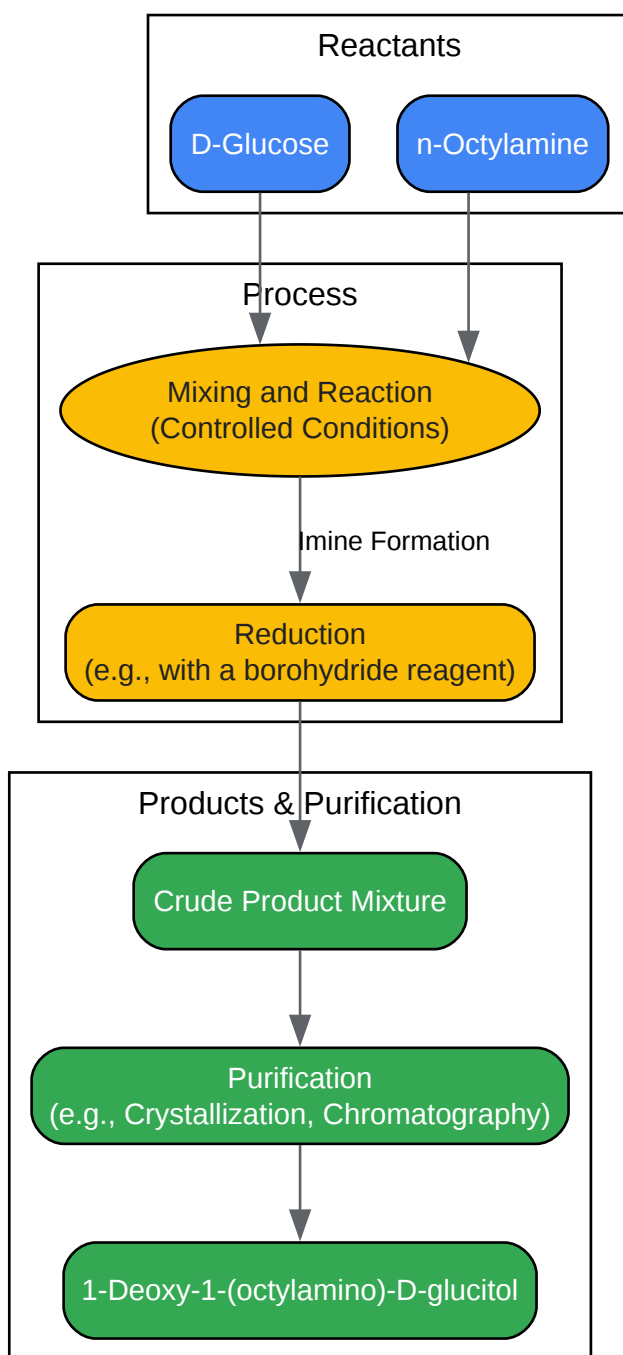
## Core Physicochemical Properties

**1-Deoxy-1-(octylamino)-D-glucitol** is a white, crystalline powder.<sup>[1]</sup> Its key quantitative properties are summarized in the table below, providing a ready reference for experimental design and quality control.

Property	Value	References
Molecular Weight	293.40 g/mol	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>31</sub> NO <sub>5</sub>	[2][3]
CAS Number	23323-37-7	[2][3]
Melting Point	120-125 °C	[3][4]
Appearance	White scale crystallization / crystalline powder	[1][3]
Solubility	Soluble in water, methanol, and ethanol; insoluble in non-polar solvents.	[1]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = -16° to -20° (c=1 in methanol)	[3]
Purity	≥98%	[2]

## Synthesis Pathway: Reductive Amination

The primary method for synthesizing **1-Deoxy-1-(octylamino)-D-glucitol** is through the reductive amination of D-glucose with n-octylamine.[1] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the reaction between the aldehyde group of glucose and the primary amine of octylamine. This intermediate is subsequently reduced to form the stable secondary amine product.



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Synthesis of **1-Deoxy-1-(octylamino)-D-glucitol** via Reductive Amination.

## Experimental Protocols

Due to its structural similarity to glucose, **1-Deoxy-1-(octylamino)-D-glucitol** can act as a competitive inhibitor of glucose transporters, making it a valuable tool for studying glucose

uptake in cells.<sup>[1]</sup> Below is a detailed protocol for a glucose uptake inhibition assay using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

## Protocol: Glucose Uptake Inhibition Assay

Objective: To determine the inhibitory effect of **1-Deoxy-1-(octylamino)-D-glucitol** on cellular glucose uptake.

Materials:

- Adherent or suspension cells (e.g., cancer cell lines with high glucose metabolism)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Glucose-free culture medium
- **1-Deoxy-1-(octylamino)-D-glucitol** (test inhibitor)
- 2-NBDG (fluorescent glucose analog)
- Phloretin (known glucose transport inhibitor, as a positive control)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom plates (for fluorescence plate reader) or appropriate plates for flow cytometry/microscopy
- Fluorescence plate reader, flow cytometer, or fluorescence microscope (Excitation/Emission ~485/535 nm)

Procedure:

- Cell Seeding:
  - For adherent cells, seed  $2-5 \times 10^4$  cells per well in a 96-well plate and incubate overnight to allow for attachment.
  - For suspension cells, use  $1-2 \times 10^5$  cells per well on the day of the experiment.

- Cell Starvation and Inhibitor Treatment:
  - Gently wash the cells with PBS.
  - Remove the wash and add glucose-free culture medium to each well.
  - Add varying concentrations of **1-Deoxy-1-(octylamino)-D-glucitol** to the designated wells. Include wells with no inhibitor (negative control) and wells with a known inhibitor like phloretin (positive control).
  - Incubate the cells for 1-2 hours at 37°C in a CO<sub>2</sub> incubator.
- 2-NBDG Uptake:
  - Prepare a working solution of 2-NBDG in glucose-free medium (a final concentration of 100-200 µg/mL is often a good starting point, but may need optimization).
  - Add the 2-NBDG working solution to all wells.
  - Incubate for 30-60 minutes at 37°C. The optimal time may vary depending on the cell line.
- Termination and Measurement:
  - Stop the uptake reaction by removing the 2-NBDG containing medium.
  - Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
  - Add a suitable assay buffer or PBS to the wells.
  - Measure the fluorescence intensity using a plate reader, or analyze the cells via flow cytometry or fluorescence microscopy.
- Data Analysis:
  - Calculate the percentage of glucose uptake inhibition for each concentration of **1-Deoxy-1-(octylamino)-D-glucitol** relative to the untreated control.

- Plot the inhibition percentage against the inhibitor concentration to determine the  $IC_{50}$  value.

## Applications in Research and Development

**1-Deoxy-1-(octylamino)-D-glucitol**'s utility extends across several domains:

- **Pharmaceutical Development:** It serves as a key intermediate in the synthesis of certain active pharmaceutical ingredients, including some non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Its surfactant properties are also explored in drug delivery systems to enhance the bioavailability of poorly soluble drugs.[3]
- **Biotechnology:** As a non-ionic detergent, it is used for the solubilization and stabilization of membrane proteins, a critical step in their purification and characterization.
- **Cosmetic and Personal Care:** Its ability to form stable emulsions and its moisturizing properties make it a valuable ingredient in skincare and haircare formulations.[3]
- **Agrochemicals:** It can be used as an adjuvant in herbicide and pesticide formulations to improve their efficacy.

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## References

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